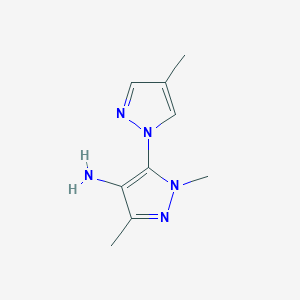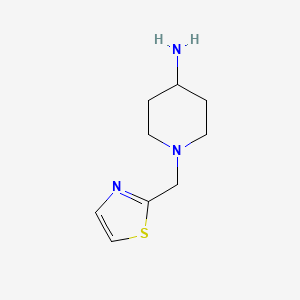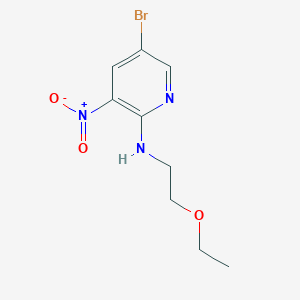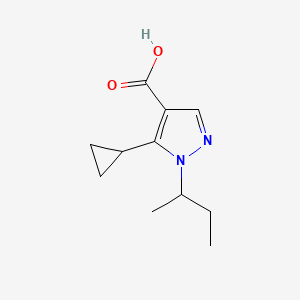![molecular formula C8H13NO2S2 B1445003 N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide CAS No. 1343399-06-3](/img/structure/B1445003.png)
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
Vue d'ensemble
Description
“N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide” is a sulfonamide-based compound . It has a molecular weight of 219.33 .
Molecular Structure Analysis
The InChI code for “N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide” is 1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3 .Physical And Chemical Properties Analysis
“N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide” is a powder at room temperature . Its predicted density is 1.256±0.06 g/cm3, and its predicted boiling point is 351.0±44.0 °C .Applications De Recherche Scientifique
Fungicidal Applications
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide: derivatives have shown promising results as fungicides. They have been used to combat cucumber downy mildew caused by Pseudoperonospora cubensis. Some derivatives exhibit higher activity than commercial fungicides, making them significant lead compounds for further optimization .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. It’s particularly useful in the creation of thiophene derivatives, which are crucial in pharmaceuticals and materials science .
Pharmaceutical Research
Thiophene derivatives, including those derived from N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide , are explored for their pharmacological properties. They are investigated for potential use in treating various diseases due to their diverse biological activities .
Material Science
In material science, thiophene-based compounds are utilized for their electronic properties. They are integral in developing conductive polymers and organic semiconductors, which are essential for creating flexible electronic devices .
Coordination Chemistry
These compounds are also used in coordination chemistry to synthesize complex molecules with specific properties. They can act as ligands, binding to metals and forming coordination complexes .
Organic Synthesis Intermediates
As intermediates in organic synthesis, N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide derivatives facilitate the construction of complex organic molecules. This is particularly valuable in the synthesis of compounds with pharmaceutical relevance .
Nanotechnology
Thiophene derivatives are used to functionalize multiwall carbon nanotubes (MWCNTs), enhancing their properties for various applications in nanotechnology .
Antiviral Research
These compounds have been studied for their potential as inhibitors of HCV replication, targeting proteins like Hsp90. This application is crucial in the development of new antiviral drugs .
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-thiophen-2-ylethyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVYDUAPXBGGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)

![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)





